3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione
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Overview
Description
. It is a small molecule with significant biological activity, primarily used in the treatment of certain cancers and immune disorders. Lenalidomide has a molecular formula of C13H13N3O3 and a molecular weight of 259.26 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lenalidomide can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpiperidine-2,6-dione with 5-aminoisoindoline-1-one under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, lenalidomide is produced through a series of chemical reactions that ensure high purity and yield. The process involves the use of advanced chemical engineering techniques to scale up the synthesis while maintaining the quality and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: Lenalidomide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of lenalidomide, which may have different biological activities and therapeutic potentials.
Scientific Research Applications
Lenalidomide is widely used in scientific research due to its potent biological activity. It is primarily used in the treatment of multiple myeloma, a type of blood cancer, and certain inflammatory disorders. Additionally, lenalidomide has shown promise in the treatment of other cancers and immune-related conditions.
Mechanism of Action
Lenalidomide exerts its effects through multiple mechanisms. It modulates the immune system by enhancing the activity of T-cells and natural killer (NK) cells. It also inhibits the production of pro-inflammatory cytokines and promotes apoptosis (programmed cell death) in cancer cells. The molecular targets of lenalidomide include cereblon, a protein involved in the ubiquitin-proteasome pathway.
Comparison with Similar Compounds
Lenalidomide is structurally similar to thalidomide, but it has a different side chain that enhances its therapeutic efficacy and reduces its side effects. Other similar compounds include pomalidomide and ixazomib, which are also used in the treatment of multiple myeloma. Lenalidomide is unique in its ability to modulate the immune system and its relatively lower toxicity compared to thalidomide.
Biological Activity
The compound 3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione , also known by its CAS number 191732-70-4 , has garnered attention for its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
The molecular formula of the compound is C13H13N3O3 with a molecular weight of 259.26 g/mol . Its structural characteristics include a piperidine ring and an isoindole moiety, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C13H13N3O3 |
Molecular Weight | 259.26 g/mol |
CAS Number | 191732-70-4 |
Appearance | Off-white to pale yellow solid |
Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that This compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated its efficacy against human T-cell lymphotropic virus type 1 (HTLV-1) infected cells and Jurkat cells (a model for T-cell leukemia).
Key Findings:
- Cytotoxicity : The compound showed IC50 values ranging from 1.51 µM to 7.70 µM , indicating potent cytotoxic activity against both infected and non-infected cell lines .
- Mechanism of Action : The cytotoxic effects were associated with the induction of oxidative stress and the production of reactive oxygen species (ROS), which led to increased necrosis in treated cells .
- Immunomodulatory Effects : The compound has been shown to enhance T-cell proliferation and increase the production of cytokines such as IL-10, which plays a role in anti-inflammatory responses .
Case Studies
A notable study assessed the impact of this compound on various cancer models:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MT2 (HTLV-1+) | 1.51 | Induction of necrosis and ROS production |
Jurkat (T-cell) | 1.74 | Cytokine modulation and oxidative stress |
C91/PL | 2.82 | Cytotoxicity via apoptosis |
Safety Profile
The compound is classified as hazardous with potential reproductive toxicity (GHS08 symbol). Safety data indicates precautions should be taken during handling due to its biological activity.
Properties
CAS No. |
2768326-37-8 |
---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
3-(6-amino-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H15N3O3/c1-16-12(18)5-4-11(14(16)20)17-7-8-6-9(15)2-3-10(8)13(17)19/h2-3,6,11H,4-5,7,15H2,1H3 |
InChI Key |
CMHQPTBPDFUNKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC(=C3)N |
Purity |
95 |
Origin of Product |
United States |
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